molecular formula C7H6O3S B1306817 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde CAS No. 204905-77-1

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

Cat. No. B1306817
M. Wt: 170.19 g/mol
InChI Key: GNVXYRDVJKJZTO-UHFFFAOYSA-N
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Description

“2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde” is an organic compound . It is a derivative of thieno and dioxine rings with a specific structure and properties .


Molecular Structure Analysis

The molecular formula of “2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde” is C7H6O3S . The InChI code is 1S/C7H6O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

The compound has a melting point of 138 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The maximum wavelength (λmax) is 413nm (CH2Cl2) (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde derivatives have been synthesized in various chemical reactions. For instance, the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane resulted in a mixture including a 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivative, characterized using spectroscopic methods (Holzer, Schmid, & Slatin, 1994).

Electrochromic Polymers

  • Novel electrochromic polymers based on 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde have been developed. For example, carbazole-based polymers incorporating this compound demonstrated good electrochemical stability and multielectrochromic behavior, making them suitable for electrochromic device applications (Cansu-Ergun & Önal, 2018).

Solid-State Characterization

  • The solid-state characterization of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives like EDOTacid has revealed details about its molecular orientation and crystal structure. This information is crucial for its application in various fields, including material science (Subramanian, Rowland, Yap, & Martin, 2019).

Conducting Polymers

  • A variety of conducting polymers containing 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde have been synthesized. These polymers, such as those derived from alkyl-substituted 3,4-alkylenedioxythiophene, have been found to exhibit high-contrast ratios and fast electrochromic responses, useful in optoelectronic applications (Kumar et al., 1998).

Supercapacitors

  • Alkyl functionalized bithiophene compounds end-capped with 3,4-ethylenedioxythiophene units, including derivatives of 2,3-dihydrothieno[3,4-b][1,4]dioxine, have shown promising results as electrode materials for supercapacitors. These compounds demonstrate good capacitive performance and cycle ability (Mo et al., 2015).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVXYRDVJKJZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393458
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

CAS RN

204905-77-1
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A di-ol triblock copolymer, of the structure HO-BAB-OH, was synthesized from 3,4-ethylenedioxythiophene and a precursor that contained a hydroxyl group at one end and an EDOT group at the other end. This precursor was prepared by reacting a mono-amino mono-hydroxyl terminated poly(ethylene glycol) oligomer with 3,4-ethylenedioxythiophene-2-carboxaldehyde under the conditions described in Example #18, Part A. 3,4-Ethylenedioxythiophene-2-carboxaldehyde was prepared according to the Mohanakrishnan method in high yield (Mohanakrishnan et al., Tetrahedron, 55, 11745-11754 (1999)). The tri-block copolymers were made as follows: 2 mmol of PEGmonoEDOT with average molecular weight of 1500 Dalton and 170 mmol EDOT were mixed in butanol and heated at 80° C. To this solution, a solution of Baytron® C from Bayer (50% iron p-toluenesulfonate in butanol) was added drop-wise over 30 minutes. The reaction was stirred at room temperature for 6 days then the product was filtered and extracted with copious amount of water. Butyl acetate (150 mL) was added under stirring and the butanol was removed by fractional distillation. The resulting butyl acetate suspension was mixed with a trimer of hexamethylene diisocyanate at a ratio NCO/OH of 1.2 (Bayhydrur XP 7007 from Bayer). This mixture was used to cast coatings on primed iron panels. The resulting polyurethane coatings had a conductivity of 1×10−4 S/cm.
[Compound]
Name
BAB-OH
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
mono-amino mono-hydroxyl
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
170 mmol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
iron p-toluenesulfonate
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0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
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2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

Citations

For This Compound
1
Citations
D Sample, MB Hursthouse, S Huth, J Withnell - 2007 - ecrystals.chem.soton.ac.uk
data_2007jmw0002 #twin data #180 deg rotation about -2 0 -1 axis #hklf5 file format does not allow for proper merging of data #hence completeness is overestimated and figures for observed #and unique data are wrong _audit_creation_method SHELXL-97 _chemical_name_systematic ; 2,3-Dihydrothieno[3,4-B][1,4]dioxine-5-carbaldehyde ; _chemical_name_common ? _chemical_melting_point '138 - 140' _chemical_formula_moiety ? _chemical_formula_sum 'C7 H6 O3 S' …
Number of citations: 0 ecrystals.chem.soton.ac.uk

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